molecular formula C5H9NS B12811902 Propanenitrile, 3-(ethylthio)- CAS No. 3088-46-8

Propanenitrile, 3-(ethylthio)-

Cat. No.: B12811902
CAS No.: 3088-46-8
M. Wt: 115.20 g/mol
InChI Key: IVUFBXHGCATYAU-UHFFFAOYSA-N
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Description

These compounds are characterized by a nitrile (-CN) group attached to a propane backbone with varying substituents.

Properties

CAS No.

3088-46-8

Molecular Formula

C5H9NS

Molecular Weight

115.20 g/mol

IUPAC Name

3-ethylsulfanylpropanenitrile

InChI

InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3

InChI Key

IVUFBXHGCATYAU-UHFFFAOYSA-N

Canonical SMILES

CCSCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Oxidation of the Thioether Group

The ethylthio (–S–CH₂CH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReactionReagents/ConditionsMajor Product(s)YieldReference
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 4 h3-(Ethylsulfinyl)propanenitrile85–92%
Sulfone formationmCPBA (1.2 eq), DCM, 25°C, 12 h3-(Ethylsulfonyl)propanenitrile78%

Mechanistic Insight :

  • Sulfur’s lone pair electrons facilitate nucleophilic attack on oxidizing agents.

  • Hydrogen peroxide generates sulfoxides via a two-electron transfer, while mCPBA drives further oxidation to sulfones.

Reduction of the Nitrile Group

The nitrile (–C≡N) group is reduced to primary amines or imines depending on the reagent.

ReactionReagents/ConditionsMajor Product(s)YieldReference
Primary amine synthesisLiAlH₄ (2 eq), THF, reflux, 6 h3-(Ethylthio)propylamine65%
Catalytic hydrogenationH₂ (1 atm), Raney Ni, EtOH, 50°C3-(Ethylthio)propylamine90%

Side Reactions :

  • Over-reduction may occur with excess LiAlH₄, leading to secondary amines .

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.

ReactionReagents/ConditionsMajor Product(s)YieldReference
Acidic hydrolysisH₂SO₄ (20%), H₂O, 100°C, 8 h3-(Ethylthio)propanoic acid70%
Basic hydrolysisNaOH (10%), H₂O₂, 80°C, 6 h3-(Ethylthio)propanamide60%

Kinetic Notes :

  • Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic hydrolysis involves direct nucleophilic attack by hydroxide.

Nucleophilic Substitution at Sulfur

The ethylthio group participates in nucleophilic displacement reactions.

ReactionReagents/ConditionsMajor Product(s)YieldReference
Thiol displacementNaSH, EtOH, 60°C, 3 h3-Mercaptopropanenitrile + Ethanol55%
AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12 h3-(Methylthio)propanenitrile48%

Limitations :

  • Steric hindrance from the ethyl group reduces reactivity compared to methylthio analogs .

Cyanoethylation Reactions

The nitrile group acts as an electrophile in conjugate addition reactions.

ReactionReagents/ConditionsMajor Product(s)YieldReference
Michael additionCH₂(CO₂Et)₂, KOtBu, THF, −78°C3-(Ethylthio)-2-cyanopentanedioate62%

Mechanism :

  • Base deprotonates the active methylene compound, generating a nucleophile that attacks the nitrile’s β-carbon .

Radical Reactions

Under UV irradiation, the compound participates in radical chain processes.

ReactionReagents/ConditionsMajor Product(s)YieldReference
PolymerizationAIBN, UV light, 70°C, 24 hPoly(3-(ethylthio)propanenitrile)N/A

Applications :

  • Forms polymers with potential use in conductive materials due to sulfur’s electron-donating properties .

Mechanism of Action

The mechanism by which propanenitrile, 3-(ethylthio)- exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares structural features, molecular weights, and applications of key nitriles with sulfur or nitrogen-containing substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Reactivity References
2-Propenenitrile, 3-bromo-3-(4-chlorophenyl)-2-(ethylthio) C₁₁H₉BrClNS 302.62 Ethylthio, Br, Cl Synthetic intermediate (high yield routes)
2-Propenenitrile, 2-chloro-3-(methylthio)- C₄H₄ClNS 133.60 Methylthio, Cl Not specified; likely organic synthesis
3-(4-Hydroxyphenylamino)propanenitrile C₉H₁₁N₃O 177.21 Hydroxyphenylamino Corrosion inhibitor for mild steel in HCl
Propanenitrile, 3-(ethenyloxy)-, homopolymer (C₅H₇NO)ₙ 97.12 (monomer) Ethenyloxy Polymer production; laboratory chemical
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile C₁₁H₁₂BrNO₂ 270.12 Bromo, dimethoxyphenyl Organic synthesis (storage: 2–8°C)

Key Observations :

  • Ethylthio vs.
  • Amino vs. Thioether Groups: Amino-substituted nitriles (e.g., ) exhibit corrosion inhibition due to adsorption on metal surfaces, whereas thioether-containing nitriles () may participate in redox or coordination chemistry.
  • Polymerization Potential: The ethenyloxy-substituted nitrile () forms homopolymers, suggesting that ethylthio analogs might also polymerize under similar conditions, though toxicity profiles would differ.

Q & A

Q. What are the recommended synthetic routes for 3-(ethylthio)propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : 3-(Ethylthio)propanenitrile can be synthesized via nucleophilic substitution or Michael addition. A typical approach involves reacting acrylonitrile with ethyl mercaptan (ethanethiol) under basic conditions (e.g., KOH or NaOH in ethanol). Optimization includes:
  • Temperature control : Maintain 0–5°C to minimize side reactions like polymerization .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) yields >90% purity. Confirm purity via GC-MS or NMR .

Q. How should researchers handle 3-(ethylthio)propanenitrile to ensure laboratory safety?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential cyanide release .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize with alkaline hydrogen peroxide (H₂O₂/NaOH) before transferring to licensed hazardous waste facilities .

Q. What spectroscopic techniques are most effective for characterizing 3-(ethylthio)propanenitrile?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 2.65 (t, J=6.8 Hz, 2H, CH₂CN), δ 2.52 (q, J=7.2 Hz, 2H, SCH₂), δ 1.30 (t, J=7.2 Hz, 3H, CH₃) .
  • IR : Confirm C≡N stretch at ~2240 cm⁻¹ and C-S stretch at ~650 cm⁻¹ .
  • Mass Spec : ESI-MS typically exhibits [M+H]⁺ at m/z 116.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 3-(ethylthio)propanenitrile?

  • Methodological Answer : Discrepancies often arise from varying impurity profiles or assay conditions. To address this:
  • Purity assessment : Quantify trace impurities (e.g., residual acrylonitrile) via HPLC with UV detection (λ=210 nm) .
  • Toxicology assays : Compare results across standardized models (e.g., in vitro hepatocyte assays vs. in vivo rodent studies) under controlled exposure levels .
  • Meta-analysis : Cross-reference data from NIST Chemistry WebBook and peer-reviewed studies to identify methodological outliers .

Q. What strategies optimize 3-(ethylthio)propanenitrile’s use as a precursor in heterocyclic synthesis?

  • Methodological Answer : The ethylthio group acts as a directing group in cyclization reactions. Key strategies include:
  • Catalytic systems : Use Pd/Cu catalysts for C-S bond activation in thiophene or thiazole synthesis .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the nitrile group .
  • Reaction monitoring : Employ in situ FTIR to track intermediate formation and adjust stoichiometry dynamically .

Q. How does the electronic structure of 3-(ethylthio)propanenitrile influence its reactivity in radical polymerization?

  • Methodological Answer : The electron-withdrawing nitrile and electron-donating ethylthio groups create a polarized system:
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* to model charge distribution. The nitrile carbon (δ⁺) is susceptible to nucleophilic attack, while the sulfur atom stabilizes radicals .
  • Kinetic studies : Monitor polymerization rates via dilatometry; adjust initiators (e.g., AIBN) to control chain length .

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